molecular formula C19H17N3O2S B11605637 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B11605637
M. Wt: 351.4 g/mol
InChI Key: MHBFJIBZKUMFGB-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can interact with cellular pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
  • N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
  • N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is unique due to its specific substituent groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H17N3O2S/c1-11(2)18-21-22-19(25-18)20-17(23)16-12-7-3-5-9-14(12)24-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3,(H,20,22,23)

InChI Key

MHBFJIBZKUMFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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